2-Acetyl-5-chlorothiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43020. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

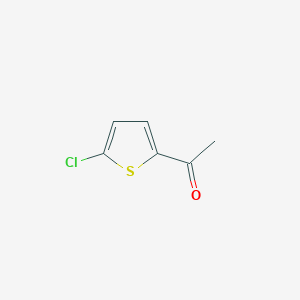

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZGPEHWQCRXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212436 | |

| Record name | Ketone, 5-chloro-2-thienyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-09-4 | |

| Record name | 2-Acetyl-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 5-chloro-2-thienyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, 5-chloro-2-thienyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloro-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyl-5-chlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSG32J5KRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Acetyl-5-chlorothiophene chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-5-chlorothiophene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and reactivity of this compound (CAS No: 6310-09-4).[1][2][3][4] As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of its chemical behavior is essential for researchers, scientists, and professionals in drug development.[1] This document summarizes quantitative data in structured tables, presents detailed experimental protocols for its synthesis and key reactions, and utilizes visualizations to illustrate reaction pathways and logical relationships.

Chemical and Physical Properties

This compound is an organic compound featuring a five-membered aromatic thiophene (B33073) ring substituted with an acetyl group at the 2-position and a chlorine atom at the 5-position.[1] These substitutions significantly influence its physical properties and chemical reactivity.[1] It typically appears as a white to light yellow or orange crystalline powder or solid, though it has also been described as a yellow to brown liquid with a distinct odor.[1][5][6] It exhibits good solubility in common organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6310-09-4 | [3] |

| Molecular Formula | C₆H₅ClOS | [1][3] |

| Molecular Weight | 160.62 g/mol | [3] |

| Appearance | White to light yellow/orange powder or crystals | [5][6] |

| Melting Point | 45-49 °C | [2][4][7] |

| Boiling Point | 117-118 °C @ 17 mmHg; 233.3 °C @ 760 mmHg | [2][4][7] |

| Density | ~1.3 g/cm³ | [2] |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethanone | [3] |

| SMILES | CC(=O)c1ccc(Cl)s1 | [3][7] |

| InChIKey | HTZGPEHWQCRXGZ-UHFFFAOYSA-N | [1][3][7] |

Spectroscopic Data

The structure of this compound has been characterized using various spectroscopic techniques, including Fourier-transform infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carbonyl (C=O) stretching of the acetyl group.[3][6]

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available, providing detailed information about the hydrogen and carbon environments in the molecule.[7]

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3][6] The top three peaks in the mass spectrum are observed at m/z values of 145, 43, and 160.[6]

Chemical Reactivity and Applications

The reactivity of the this compound core is dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing effects of the acetyl and chloro substituents.[1]

Electrophilic Aromatic Substitution

The acetyl group deactivates the thiophene ring towards electrophilic aromatic substitution (EAS), making reactions require harsher conditions compared to unsubstituted thiophene.[4] The acetyl group primarily directs incoming electrophiles to the 4-position, as the 5-position is already substituted.

Oxidation of the Acetyl Group

The acetyl group can be oxidized to a carboxylic acid, yielding 5-chlorothiophene-2-carboxylic acid. This transformation is crucial as 5-chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[8][9] This oxidation is commonly achieved via the haloform reaction or by using other oxidizing agents like sodium chlorite (B76162).[8][10]

Other Applications

Beyond its role in pharmaceutical synthesis, this compound serves as a versatile building block for:

-

Agrochemicals: It is explored for its potential as a pesticide or herbicide.

-

Material Science: Its structure is useful in the development of conductive polymers and organic electronics.

-

Flavor and Fragrance: It finds application in creating unique flavoring agents and fragrances.

Caption: Key chemical transformations of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are critical for its application in research and development.

Synthesis via Friedel-Crafts Acylation of 2-Chlorothiophene (B1346680)

This compound is commonly synthesized via the Friedel-Crafts acylation of 2-chlorothiophene. Two prevalent methods are described below.

Method A: Using Acetic Anhydride (B1165640) and Phosphoric Acid

-

Reactants: 2-chlorothiophene, acetic anhydride, catalytic amount of phosphoric acid.[8]

-

Procedure:

-

To a reaction vessel, add 2-chlorothiophene (10g), ethylene (B1197577) dichloride (30g), acetic anhydride (17g), and a catalytic amount of phosphoric acid.[8]

-

Heat the mixture to reflux and maintain for 4 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Add water (30g) and neutralize the pH with a liquid caustic soda solution.[8]

-

Separate the organic layer and concentrate it under reduced pressure to yield the product. A yield of 97% has been reported for this step.[8]

-

Method B: Using Acetyl Chloride and Aluminum Trichloride (B1173362)

-

Reactants: 2-chlorothiophene, acetyl chloride, aluminum trichloride (catalyst).[11]

-

Procedure:

-

This method involves the reaction of 2-chlorothiophene with acetyl chloride using aluminum trichloride as the Lewis acid catalyst.[11]

-

The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated, which then attacks the thiophene ring.[2]

-

A stoichiometric amount of AlCl₃ is typically required because the resulting ketone product forms a complex with the catalyst.[1]

-

The reaction is worked up with an aqueous acid to decompose the complex and isolate the final product. A yield of 91% has been reported.[11]

-

Caption: Generalized workflow for the synthesis of this compound.

Oxidation to 5-Chlorothiophene-2-carboxylic acid

This protocol describes the conversion of this compound to its corresponding carboxylic acid, a valuable pharmaceutical intermediate.

-

Reactants: this compound, sodium chlorite (NaClO₂), potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer, acetone (B3395972) (solvent).[8][12]

-

Procedure:

-

Dissolve the starting material, 5-chloro-2-acetylthiophene, in acetone.[12]

-

Cool the reaction mixture to 0-10 °C.[12]

-

Add an aqueous solution of potassium dihydrogen phosphate to act as a pH buffer.[12]

-

Slowly add an aqueous solution of sodium chlorite dropwise to the reaction system.[12]

-

Allow the oxidation to proceed at a controlled temperature of 20-30 °C.[12]

-

Upon completion of the reaction, isolate the 5-chlorothiophene-2-carboxylic acid from the reaction system.[12]

-

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its chemical properties, governed by the substituted thiophene ring, allow for a range of transformations, most notably its oxidation to 5-chlorothiophene-2-carboxylic acid, a key component in the synthesis of Rivaroxaban.[8][9] The synthetic routes to this compound are well-established, relying on classical Friedel-Crafts acylation chemistry. This guide has consolidated the core technical information on its properties, reactivity, and handling, providing a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 6. This compound | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(6310-09-4) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Acetyl-5-chlorothiophene (CAS: 6310-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-chlorothiophene, with the CAS number 6310-09-4, is a halogenated heterocyclic ketone.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its thiophene (B33073) core, substituted with an acetyl group and a chlorine atom, provides a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectral data, and its applications in drug development, including its role as an intermediate in the synthesis of the anticoagulant drug Rivaroxaban.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow or orange powder or crystalline substance.[3] It is soluble in common organic solvents but has limited solubility in water.[1]

| Property | Value | Source(s) |

| CAS Number | 6310-09-4 | [4][5][6][7] |

| Molecular Formula | C₆H₅ClOS | [5][6] |

| Molecular Weight | 160.62 g/mol | [5][6] |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethanone | [8][9] |

| Synonyms | 5-Chloro-2-thienyl methyl ketone, 2-Chloro-5-acetylthiophene | [1][6][8][9] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 46-49 °C | [4][10] |

| Boiling Point | 117-118 °C at 17 mmHg | [4][10] |

| SMILES | CC(=O)c1ccc(Cl)s1 | [4] |

| InChI Key | HTZGPEHWQCRXGZ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene (B1346680).[11] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation using Acetic Anhydride and Phosphoric Acid

This protocol is adapted from a method described for the acylation of thiophene and is applicable for the synthesis of this compound.

Materials:

-

2-Chlorothiophene

-

Acetic Anhydride

-

85% Phosphoric Acid

-

Dichloroethane (solvent)

-

5% Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

In a reaction vessel, add 2-chlorothiophene, dichloroethane, and acetic anhydride in a weight ratio of 10:30:17.[4]

-

Add a catalytic amount of 85% phosphoric acid to the mixture.

-

Heat the mixture to reflux and maintain for 4 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and neutralize it with a 5% sodium carbonate solution.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by distillation or recrystallization.

A reported synthesis using this method yielded 13.1g of this compound from 10g of 2-chlorothiophene, which corresponds to a yield of 97%.[4]

Spectral Data

The structure of this compound has been confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| A ¹H NMR spectrum is available for this compound. | A ¹³C NMR spectrum has been recorded.[8] |

Note: Detailed peak assignments and coupling constants can be found in specialized databases and literature.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1650-1680 | C=O (ketone) stretching |

| ~3100 | C-H (aromatic) stretching |

| ~1400-1500 | C=C (aromatic ring) stretching |

| ~700-850 | C-Cl stretching |

Note: The exact peak positions may vary depending on the sampling method.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 160/162 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 145/147 | [M - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

The fragmentation of the 2-chlorothiophene molecular cation has been studied, indicating that thiophene ring fragmentation can be initiated by H/Cl atom migration followed by ring opening.[12][13]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds.

Intermediate in the Synthesis of Rivaroxaban

Rivaroxaban is an orally active direct factor Xa inhibitor used as an anticoagulant. This compound is a precursor to 5-chlorothiophene-2-carboxylic acid, a key building block for the synthesis of Rivaroxaban.[3][7][14][15]

The synthetic route involves the oxidation of the acetyl group of this compound to a carboxylic acid, followed by conversion to the corresponding acyl chloride. This acyl chloride is then coupled with the amine-containing side chain to form Rivaroxaban.

Other Potential Applications

-

Anti-inflammatory and Analgesic Drugs: The compound serves as an intermediate in the development of anti-inflammatory and analgesic agents.[2]

-

Antimicrobial Agents: It has been explored for its potential in developing antimicrobial compounds.[2]

-

Anticancer Agents: Chalcones derived from this compound have been synthesized and investigated for their anticancer properties, potentially through a p53-targeted pathway.[16]

-

Synaptogyrin-1 Activators: One supplier lists this compound as a Synaptogyrin-1 activator, although further research is needed to substantiate this claim and its implications.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is fatal if swallowed and causes serious eye irritation.[17] It may also be harmful in contact with skin or if inhaled.

-

Precautions: Wear personal protective equipment, including gloves, eye protection, and a dust mask.[4] Handle in a well-ventilated area.[17] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the blockbuster anticoagulant Rivaroxaban. Its versatile reactivity makes it a valuable starting material for the synthesis of a wide range of other biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals working with this compound.

References

- 1. CAS 6310-09-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 4. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | 6310-09-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 16. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Acetyl-5-chlorothiophene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-5-chlorothiophene, a key heterocyclic building block in organic synthesis, with a particular focus on its role in pharmaceutical development. This document details its molecular structure, physicochemical properties, and provides an in-depth experimental protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this guide elucidates its critical application as a precursor in the synthesis of the anticoagulant drug Rivaroxaban and details the mechanism of action of this blockbuster therapeutic. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and practical application in a research and development setting.

Molecular Structure and Properties

This compound, with the IUPAC name 1-(5-chlorothiophen-2-yl)ethanone, is an organosulfur compound characterized by a thiophene (B33073) ring substituted with an acetyl group at the 2-position and a chlorine atom at the 5-position.[1][2] This substitution pattern imparts specific reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

The presence of the electron-withdrawing acetyl and chloro groups on the thiophene ring influences its chemical behavior, particularly in electrophilic substitution reactions.[2] The molecule typically appears as a white to light yellow crystalline powder or solid.[3]

Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethanone | [4] |

| Synonyms | This compound, 5-Chloro-2-acetylthiophene | [1][2] |

| CAS Number | 6310-09-4 | [2] |

| Molecular Formula | C₆H₅ClOS | [4] |

| Molecular Weight | 160.62 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or solid | [3][4] |

| Melting Point | 46-49 °C | [5][6] |

| Boiling Point | 117-118 °C at 17 mmHg | [5][6] |

| SMILES | CC(=O)c1ccc(Cl)s1 | [6] |

| InChI Key | HTZGPEHWQCRXGZ-UHFFFAOYSA-N | [1][4] |

Synthesis of this compound: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene (B1346680).[6][7] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][8]

Caption: Friedel-Crafts acylation of 2-chlorothiophene.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common laboratory practices for Friedel-Crafts acylation.[3][6][8]

Materials:

-

2-Chlorothiophene

-

Acetic anhydride

-

Phosphoric acid (catalytic amount)

-

1,2-Dichloroethane (B1671644) (solvent)

-

Water

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-chlorothiophene (e.g., 10g) and 1,2-dichloroethane (e.g., 30g).

-

Addition of Reagents: To this solution, add acetic anhydride (e.g., 17g) and a catalytic amount of phosphoric acid.

-

Reaction: Heat the mixture to reflux and maintain this temperature for approximately 4 hours, with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water (e.g., 30g) to the reaction mixture.

-

Neutralization: Neutralize the mixture to a pH of 7 using a sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation under reduced pressure.

-

Purification: The resulting crude product, 5-chloro-2-acetylthiophene, can be further purified by recrystallization or distillation under reduced pressure to yield the final product. A yield of approximately 97% has been reported for this step.[3]

Application in Drug Development: Synthesis of Rivaroxaban

This compound is a crucial intermediate in the synthesis of Rivaroxaban (Xarelto®), a widely prescribed oral anticoagulant.[9][10] The synthesis of Rivaroxaban involves the conversion of this compound to 5-chlorothiophene-2-carboxylic acid, which is then coupled with the oxazolidinone core of the drug.[3][9]

Caption: Role of this compound in Rivaroxaban synthesis.

Mechanism of Action of Rivaroxaban

Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2][4] By selectively and reversibly binding to both free and clot-bound FXa, Rivaroxaban blocks the conversion of prothrombin to thrombin.[11] This inhibition of thrombin generation ultimately prevents the formation of fibrin (B1330869) clots.[4]

Caption: Mechanism of action of Rivaroxaban in the coagulation cascade.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. While detailed spectral assignments require access to raw data, the following table summarizes the types of spectroscopic information available for this compound.

| Spectroscopic Technique | Observation | Reference(s) |

| ¹H NMR | Spectral data is available and provides information on the proton environments in the molecule. | [12] |

| ¹³C NMR | Spectral data is available, confirming the carbon framework of the compound. | [12] |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorption bands for the carbonyl group and the thiophene ring. | [12] |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. | [13] |

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its straightforward synthesis via Friedel-Crafts acylation and its crucial role as a building block for the anticoagulant Rivaroxaban highlight its importance. This guide provides essential technical information for researchers and drug development professionals, facilitating its synthesis, characterization, and application in the development of novel therapeutics. The provided experimental protocols and visual diagrams serve as practical tools for laboratory work and a deeper understanding of the underlying chemical and biological processes.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 4. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hopemaxchem.com [hopemaxchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug [ouci.dntb.gov.ua]

- 11. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-chlorothiophene from 2-Chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-acetyl-5-chlorothiophene, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the Friedel-Crafts acylation of 2-chlorothiophene (B1346680), detailing various established methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its preparation from 2-chlorothiophene is a classic example of electrophilic aromatic substitution. The most common and industrially relevant method for this transformation is the Friedel-Crafts acylation, which involves the introduction of an acetyl group onto the thiophene (B33073) ring.[1][2][3] This guide will explore different catalytic systems and reaction conditions to provide researchers with a thorough understanding of the available synthetic routes.

Synthetic Methodologies

The synthesis of this compound from 2-chlorothiophene is predominantly achieved through Friedel-Crafts acylation.[4] This reaction can be carried out using different acylating agents and catalysts, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact.

The core reaction is the electrophilic substitution at the 5-position of the 2-chlorothiophene ring, which is activated towards electrophilic attack. The choice of catalyst is crucial in activating the acylating agent to form a highly electrophilic acylium ion.[4]

Diagram of the General Reaction

Caption: General scheme for the synthesis of this compound.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the efficiency and conditions of each approach.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl Chloride | Aluminum Trichloride (B1173362) (AlCl₃) | - | - | - | 91 | [5] |

| Acetic Anhydride | Phosphoric Acid (H₃PO₄) | Ethylene (B1197577) Dichloride | Reflux | 4 | 97 | [6] |

| Acetic Anhydride | Activated White Clay | None | 45-55 | 72 | - | [7] |

| Acetic Anhydride | Hβ Zeolite | None | 60 | 2 | >99 | [8] |

Note: A dash (-) indicates that the specific data point was not provided in the cited source. The yield for the activated white clay method was not explicitly stated in the available abstract.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Method 1: Aluminum Trichloride Catalyzed Acylation with Acetyl Chloride

This method is a classic Friedel-Crafts acylation that offers a high yield.[5]

Materials:

-

2-Chlorothiophene

-

Acetyl Chloride

-

Aluminum Trichloride (AlCl₃)

Procedure:

-

To a reaction vessel, add 2-chlorothiophene as the starting material.

-

Introduce acetyl chloride as the acetylation reagent.

-

Carefully add aluminum trichloride as the catalyst. The reaction is exothermic and should be controlled.

-

Stir the reaction mixture until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically with ice water.

-

The product is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified, for example by distillation or recrystallization, to yield this compound.

Method 2: Phosphoric Acid Catalyzed Acylation with Acetic Anhydride

This method utilizes a protic acid catalyst and is reported to have a very high yield.[6]

Materials:

-

2-Chlorothiophene (10g)

-

Ethylene Dichloride (30g)

-

Acetic Anhydride (17g)

-

Phosphoric Acid (catalytic amount)

-

Aqueous Sodium Hydroxide solution

Procedure:

-

In a reaction flask, add 10g of 2-chlorothiophene, 30g of ethylene dichloride, and 17g of acetic anhydride.[6]

-

Add a catalytic amount of phosphoric acid.[6]

-

Heat the mixture to reflux and maintain for 4 hours.[6]

-

After the insulation period, cool the reaction mixture to room temperature.[6]

-

Add 30g of water and neutralize the pH with a liquid caustic soda solution.[6]

-

Separate the organic layer and concentrate it under reduced pressure to obtain this compound.[6]

Method 3: Activated White Clay Catalyzed Acylation with Acetic Anhydride

This procedure offers a solvent-free approach using a solid acid catalyst.[7]

Materials:

-

Activated White Clay (5.9g)

-

Acetic Anhydride (25.5g, 0.25 mol)

-

2-Chlorothiophene (29.6g, 0.25 mol)

Procedure:

-

In a 100 mL four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add 5.9 g of activated white clay followed by 25.5 g of acetic anhydride.[7]

-

Maintain the reaction system temperature between 45 °C and 55 °C.[7]

-

Slowly add 29.6 g of 2-chlorothiophene dropwise over 1 hour within this temperature range.[7]

-

After the addition is complete, continue stirring the reaction at 50 °C for 72 hours.[7]

-

Once the reaction is complete, filter off the activated white clay to obtain a dark brown filtrate.[7]

-

Remove unreacted 2-chlorothiophene, acetic anhydride, and the acetic acid by-product from the filtrate by distillation to yield this compound.[7]

Reaction Mechanism and Workflow Visualization

Friedel-Crafts Acylation Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

Caption: Mechanism of Friedel-Crafts Acylation of 2-chlorothiophene.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. hopemaxchem.com [hopemaxchem.com]

- 4. 2-Acetyl-3-chlorothiophene | 89581-82-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 7. This compound | 6310-09-4 [chemicalbook.com]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Acetyl-5-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-acetyl-5-chlorothiophene, a key heterocyclic building block in medicinal chemistry and materials science. The interplay of the electron-withdrawing acetyl group and the deactivating, yet ortho-, para-directing chloro substituent on the thiophene (B33073) ring governs the regioselectivity and reactivity of this substrate. This document details the theoretical background, experimental protocols, and quantitative data for various electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of thiophene-based compounds.

Introduction: Reactivity and Regioselectivity

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic substitution reactions.[1] However, the presence of substituents significantly influences the reactivity of the thiophene ring and directs the position of substitution. In the case of this compound, two key substituents dictate its behavior in electrophilic aromatic substitution:

-

2-Acetyl Group: The acetyl group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. In benzene (B151609) chemistry, an acetyl group is a meta-director. On the thiophene ring, it primarily directs incoming electrophiles to the 4- and 5-positions.[1]

-

5-Chloro Group: The chlorine atom is a deactivating substituent due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director due to the resonance effect of its lone pairs.

The combined influence of these two groups on this compound leads to a deactivated ring system. With the 5-position occupied by chlorine, electrophilic substitution is anticipated to occur at either the 3- or 4-position. The acetyl group's deactivating nature makes the adjacent 3-position less favorable for substitution, suggesting that the 4-position might be preferred. However, experimental evidence, particularly from nitration studies, demonstrates that substitution occurs at the 3-position.[2] This indicates a complex interplay of electronic and steric effects.

Electrophilic Substitution Reactions: A Detailed Analysis

This section provides a detailed examination of various electrophilic substitution reactions carried out on this compound, including quantitative data and experimental protocols where available.

Nitration

The introduction of a nitro group onto the this compound core is a crucial transformation for the synthesis of various biologically active molecules.

Reaction Scheme:

References

physical properties of 2-Acetyl-5-chlorothiophene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Acetyl-5-chlorothiophene, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines its melting and boiling points, details the standard methodologies for their determination, and presents a logical workflow for the physical and chemical characterization of such compounds.

Core Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are summarized below. These values are critical for its identification, purity assessment, and the design of synthetic and purification protocols.

Data Summary

The following table consolidates the reported melting and boiling points for this compound from various chemical suppliers and databases. The variation in reported melting point ranges can be attributed to differences in sample purity and the specific methodology used for determination. The boiling point is consistently reported at a reduced pressure.

| Physical Property | Reported Value(s) |

| Melting Point | 38 - 49 °C |

| 45 - 48 °C[1] | |

| 46 - 49 °C (literature value)[2][3][4][5] | |

| 44.0 - 48.0 °C[6][7] | |

| 38 - 40 °C[8][9] | |

| 46 °C[10] | |

| Boiling Point | 117 - 118 °C at 17 mmHg |

| 118 °C at 17 mmHg[1][10] | |

| 117 - 118 °C at 17 mmHg (literature value)[2][3][4] | |

| 242 - 243 °C (at atmospheric pressure)[8][9] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, standard laboratory methods for crystalline organic solids are applicable. The most common techniques are the capillary melting point determination and vacuum distillation for the boiling point.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range. The capillary method is a standard technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, and a calibrated thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the determination is repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point. This range is reported as the melting point.

Boiling Point Determination (Vacuum Distillation)

For compounds that may decompose at their atmospheric boiling point, or for which the boiling point is very high, determination under reduced pressure (vacuum distillation) is the preferred method.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.

-

Sample Introduction: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Pressure Reduction: The pressure inside the apparatus is carefully reduced to the desired level (e.g., 17 mmHg) and held constant.

-

Heating: The sample is gradually heated.

-

Data Recording: The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Characterization Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a synthesized compound like this compound. This logical progression ensures a thorough analysis of a new chemical entity.

References

- 1. store.astm.org [store.astm.org]

- 2. thinksrs.com [thinksrs.com]

- 3. This compound | 6310-09-4 [chemicalbook.com]

- 4. This compound CAS#: 6310-09-4 [m.chemicalbook.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. A11850.09 [thermofisher.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. quinoline-thiophene.com [quinoline-thiophene.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

A Comprehensive Technical Guide to the Solubility of 2-Acetyl-5-chlorothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-chlorothiophene is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a summary of the available qualitative solubility data for this compound, a detailed experimental protocol for the quantitative determination of its solubility, and visualizations of relevant experimental workflows.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent Name | Chemical Formula | Solubility |

| Alcohols | Ethanol | C₂H₅OH | Soluble[3][4] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[3] |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Soluble[4] |

| Aqueous | Water | H₂O | Insoluble[1][2][4] |

Experimental Protocols: Determination of Solubility

Given the absence of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in specific solvents of interest. The following is a detailed methodology for the widely accepted equilibrium shake-flask method.

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Glass vials with screw caps

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should not change over the final 24 hours of this period.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Caption: Workflow for Determining the Solubility of this compound.

Caption: General Synthesis Workflow for this compound.

References

An In-depth Technical Guide to 1-(5-chlorothiophen-2-yl)ethanone

This technical guide provides a comprehensive overview of 1-(5-chlorothiophen-2-yl)ethanone, a significant intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical identity, physicochemical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

-

Common Name: 2-Acetyl-5-chlorothiophene

-

CAS Number: 6310-09-4[1]

-

1-(5-Chloro-2-thienyl)ethanone

-

5-Acetyl-2-chlorothiophene

-

5-Chloro-2-acetylthiophene

-

5-Chloro-2-thienyl methyl ketone

-

Ketone, 5-chloro-2-thienyl methyl

-

NSC 43020

Physicochemical and Spectral Data

The quantitative properties of 1-(5-chlorothiophen-2-yl)ethanone are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClOS | [2][3] |

| Molecular Weight | 160.62 g/mol | [2][3] |

| Appearance | White to Off-White Solid / Crystals or powder | [4] |

| Melting Point | 44.0-49.0 °C | [4][5] |

| Boiling Point | 117-118 °C at 17 mmHg | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [6] |

| Storage | 2-8°C Refrigerator |

Note: Detailed spectral data including FTIR, 1H NMR, and 13C NMR are available and can be found in specialized chemical databases.[3]

Experimental Protocols

The synthesis of 1-(5-chlorothiophen-2-yl)ethanone is most commonly achieved via Friedel-Crafts acylation of 2-chlorothiophene (B1346680). Below are two detailed methodologies.

Protocol 1: Acylation using Acetic Anhydride (B1165640) and Phosphoric Acid [7]

This method utilizes acetic anhydride as the acylating agent with a catalytic amount of phosphoric acid.

-

Materials:

-

2-Chlorothiophene (10g)

-

Ethylene (B1197577) dichloride (30g)

-

Acetic anhydride (17g)

-

Phosphoric acid (catalytic amount)

-

Water (30g)

-

Liquid caustic soda (sodium hydroxide (B78521) solution)

-

-

Procedure:

-

To a reaction flask, add 10g of 2-chlorothiophene and 30g of ethylene dichloride.

-

Add 17g of acetic anhydride and a catalytic amount of phosphoric acid to the mixture.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the insulation period, cool the reaction mixture to room temperature.

-

Add 30g of water and adjust the pH to neutral using liquid caustic soda.

-

Allow the layers to separate. Collect the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain 1-(5-chlorothiophen-2-yl)ethanone.

-

Yield: 13.1g (97%)[7]

-

Protocol 2: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Trichloride (B1173362) [8]

This classic Friedel-Crafts approach uses acetyl chloride and a stoichiometric amount of aluminum trichloride as the Lewis acid catalyst.

-

Materials:

-

2-Chlorothiophene

-

Acetyl chloride

-

Aluminum trichloride (AlCl₃)

-

-

Procedure:

-

The reaction is performed by treating 2-chlorothiophene with acetyl chloride in the presence of aluminum trichloride.

-

The acetyl group is introduced at the 5-position of the 2-chlorothiophene ring.

-

(Further details on stoichiometry, solvent, temperature, and workup would be required for precise replication but are based on standard Friedel-Crafts conditions).

-

Yield: 91%[8]

-

Key Reactions and Synthetic Utility

1-(5-chlorothiophen-2-yl)ethanone is a versatile building block. One of its important reactions is the oxidation of the acetyl group to a carboxylic acid, yielding 5-chlorothiophene-2-carboxylic acid, a valuable intermediate for pharmaceuticals.[9]

Protocol: Oxidation to 5-chlorothiophene-2-carboxylic acid [10]

-

Materials:

-

1-(5-chlorothiophen-2-yl)ethanone

-

Acetone

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄) aqueous solution

-

Sodium chlorite (B76162) (NaClO₂) aqueous solution

-

-

Procedure:

-

Dissolve the starting material, 1-(5-chlorothiophen-2-yl)ethanone, in acetone.

-

Cool the solution to 0-10 °C.

-

Dropwise, add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture.

-

Subsequently, add an aqueous solution of sodium chlorite dropwise.

-

Allow the reaction to proceed at 20-30 °C to facilitate the oxidation.

-

Upon completion, the product, 5-chlorothiophene-2-carboxylic acid, is isolated.

-

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for 1-(5-chlorothiophen-2-yl)ethanone starting from 2-chlorothiophene via the Friedel-Crafts acylation reaction.

Caption: Friedel-Crafts acylation workflow for the synthesis of 1-(5-chlorothiophen-2-yl)ethanone.

References

- 1. This compound | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS [matrix-fine-chemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS 6310-09-4: this compound | CymitQuimica [cymitquimica.com]

- 7. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

Health and Safety Information for 2-Acetyl-5-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 2-Acetyl-5-chlorothiophene (CAS No. 6310-09-4). The information has been compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

Chemical Identification and Physical Properties

This compound is an organohalogen compound featuring a thiophene (B33073) ring substituted with an acetyl group and a chlorine atom.[1][2] It is primarily used as a laboratory chemical and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClOS | [3] |

| Molecular Weight | 160.62 g/mol | [5][6] |

| Appearance | Off-white to light yellow solid/crystalline powder | [3][7] |

| Melting Point | 43 - 49 °C | [3][5] |

| Boiling Point | 117 - 118 °C @ 17 mmHg | [5][8] |

| Flash Point | 108 °C | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications from various suppliers indicate significant acute toxicity, particularly through oral exposure.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 2 / 3 | H300: Fatal if swallowed / H301: Toxic if swallowed | [5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5] |

Note: The classification for acute oral toxicity varies slightly between suppliers, but consistently points to a high level of hazard.

GHS Pictograms:

GHS06: Skull and crossbones (indicating acute toxicity, fatal or toxic)[5]

Signal Word: Danger[5]

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases):

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] However, the available data and classifications indicate a high potential for acute toxicity.

Table 3: Summary of Acute Toxicity Data

| Exposure Route | GHS Category | Finding | Source(s) |

| Oral | 2 / 3 | Fatal or Toxic if swallowed. No specific LD50 value is consistently reported. One source indicates a TDLo (Lowest published toxic dose) of 500 mg/kg in males, leading to paternal reproductive effects. | |

| Dermal | 4 | Harmful in contact with skin. No specific LD50 data available. | |

| Inhalation | 4 | Harmful if inhaled. No specific LC50 data available. | |

| Skin Corrosion/Irritation | Not Classified | Data not available. May cause irritation based on precautionary advice. | [3] |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation. | |

| Carcinogenicity | - | No data available. Not classified as a carcinogen by IARC or EPA. | [1] |

| Germ Cell Mutagenicity | - | No data available. | [3] |

| Reproductive Toxicity | - | A TDLo of 500 mg/kg has been associated with effects on the testes, epididymis, and sperm duct in males. |

Due to the lack of comprehensive toxicological studies, no specific signaling pathways for the toxicity of this compound have been elucidated.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a standard approach for evaluating the acute oral toxicity of a chemical of this nature would typically follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 423)

-

Preparation:

-

The test substance is prepared, typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Healthy, young adult laboratory animals (commonly rats, often females as they can be slightly more sensitive) are selected.

-

Animals are acclimatized to laboratory conditions and fasted prior to dosing.

-

-

Dosing and Observation:

-

A single dose of the substance is administered by gavage to a small group of animals.

-

The initial dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity.

-

Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurement of body weight.

-

-

Step-wise Procedure:

-

If mortality occurs at the initial dose, the test is repeated with a lower dose in another group of animals.

-

If no mortality occurs, the test is repeated with a higher dose in another group of animals.

-

This process continues until the dose causing mortality is identified or the highest dose (2000 mg/kg) shows no effect.

-

-

Data Analysis and Classification:

-

The outcome (mortality or no mortality at specific dose levels) is used to classify the substance into one of the GHS acute toxicity categories.

-

A full LD50 value is not calculated in this method, but an approximate range is determined.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.[3]

Table 4: First-Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. Get medical attention immediately. | [3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Get medical attention immediately. | [3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention immediately. | [3] |

Handling, Storage, and Fire-Fighting

Safe Handling:

-

Handle in a well-ventilated place or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[3][5]

-

Avoid formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store locked up.

-

The substance is noted to be light-sensitive, so protection from light is required.[3]

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[3]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

There is very limited information available on the ecological effects of this compound. Most sources report "no data available" for toxicity to fish, daphnia, and algae. It is advised that this chemical should not be released into the environment.[3]

References

- 1. CAS 6310-09-4 | this compound - Synblock [synblock.com]

- 2. This compound | 6310-09-4 [amp.chemicalbook.com]

- 3. This compound | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS#:6310-09-4 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 2-Acetyl-5-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-5-chlorothiophene, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₆H₅ClOS, and it has a molecular weight of 160.62 g/mol .[1] The structural and spectroscopic data presented below are crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its carbonyl and thiophene (B33073) moieties.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound, providing information about the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 160 | Data not available | [M]⁺ (Molecular Ion) |

| 147 | Data not available | |

| 145 | Data not available | [M-CH₃]⁺ |

| 43 | Data not available | [CH₃CO]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. Specific instrumental parameters may vary, but the fundamental principles remain consistent.

NMR Spectroscopy (General Protocol for Solid Samples)

High-resolution NMR spectra of solid samples like this compound are typically obtained using solid-state NMR (ssNMR) spectroscopy.

-

Sample Preparation: A sufficient amount of the solid sample is packed into a zirconia rotor of an appropriate diameter.

-

Instrumentation: The analysis is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Data Acquisition: The sample is spun at a high speed at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra. For ¹³C NMR, cross-polarization (CP) techniques are often employed to enhance the signal of the low-abundant ¹³C nuclei.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: The measurement is carried out using a FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and the absorption of specific frequencies by the sample is detected. A background spectrum of the clean, empty ATR crystal is typically recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Rising Therapeutic Potential of 2-Acetyl-5-chlorothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) scaffold is a cornerstone in medicinal chemistry, and its derivatives have garnered significant attention for their diverse pharmacological activities. Among these, 2-Acetyl-5-chlorothiophene has emerged as a versatile precursor for the synthesis of novel compounds with promising biological activities, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on chalcone-based compounds. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this critical area.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, especially chalcones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] These compounds often induce programmed cell death, or apoptosis, making them attractive candidates for the development of new anticancer therapies.[2][4]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative Type | Compound | Cancer Cell Line | IC50 Value | Reference |

| Chalcone | Compound C4 | WiDr (Colon) | 0.77 µg/mL | [2] |

| Chalcone | Compound C6 | WiDr (Colon) | 0.45 µg/mL | [2] |

| Chalcone | Unspecified | DU145 (Prostate) | ~5 ± 1 µg/mL | [1] |

| Chalcone | Unspecified | DU145 (Prostate) | ~10 ± 2 µg/mL | [1] |

| Bis-chalcone | Compound 5a | MCF-7 (Breast) | 7.87 ± 2.54 µM | |

| Bis-chalcone | Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 µM | |

| Bis-chalcone | Compound 5a | HCT116 (Colon) | 18.10 ± 2.51 µM | |

| Bis-chalcone | Compound 9a | HCT116 (Colon) | 17.14 ± 0.66 µM | |

| Bis-chalcone | Compound 5a | A549 (Lung) | 41.99 ± 7.64 µM |

Antimicrobial and Antifungal Activities

Beyond their anticancer properties, this compound derivatives have also shown promise as antimicrobial and antifungal agents.[5][6][7]

Quantitative Antimicrobial and Antifungal Data

The in vitro antimicrobial and antifungal activities are typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Thiophene Derivative | Compound 12b | Various Bacteria | High activity | [5][8] |

| Chalcone | Four Compounds | Aspergillus niger | ≤ 8.0 | [1] |

| Chalcone | Four Compounds | Candida tropicalis | ≤ 8.0 | [1] |

| Spiro-indoline-oxadiazole | Compound 17 | Clostridium difficile | 2 to 4 | [7] |

Antimycobacterial Activity

Certain derivatives have also been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]

Quantitative Antimycobacterial Data

| Derivative Type | Compound | Strain | MIC Value (µg/mL) | Reference |

| Chalcone | One Compound | M. tuberculosis H37Rv | ~3.12 | [1] |

| Chalcone | Five Compounds | M. tuberculosis H37Rv | ~6.25 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide comprehensive protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Chalcones (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.[2]

Materials:

-

This compound or 2-Acetyl-4,5-dichlorothiophene (0.01 mol)

-

Substituted aromatic aldehyde (0.01 mol)

-

Methanol (20 mL)

-

40% Potassium Hydroxide (KOH) solution (4 mL)

-

n-Hexane

-

Ethyl acetate (B1210297)

-

5% Hydrochloric acid (HCl)

-

Crushed ice

Procedure:

-